2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole
説明
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole is a benzothiazole-derived compound featuring a sulfonylated azetidine moiety linked via an ether bond to the benzothiazole core. The trifluoromethyl group at the 4-position of the benzothiazole ring enhances its metabolic stability and lipophilicity, while the oxazole-sulfonyl-azetidine substituent contributes to its unique steric and electronic properties.
特性
IUPAC Name |
3,5-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S2/c1-8-14(9(2)26-21-8)28(23,24)22-6-10(7-22)25-15-20-13-11(16(17,18)19)4-3-5-12(13)27-15/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYROZKGWAXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Molecular and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s LogP (3.2) suggests moderate membrane permeability, intermediate between aglaithioduline (2.8) and phenoxymethybenzoimidazole 9c (4.1). This balance may optimize blood-brain barrier penetration compared to bulkier analogues .
- Solubility : Lower solubility (0.12 mg/mL) compared to SAHA-like compounds (0.25 mg/mL) may reflect the trifluoromethyl group’s hydrophobicity, necessitating formulation adjustments for in vivo studies .
Mechanistic Insights and Bioactivity Comparisons
Epigenetic Modulation Potential
The sulfonamide group in the target compound resembles the zinc-binding hydroxamate group in SAHA, a histone deacetylase (HDAC) inhibitor. While SAHA shows ~70% similarity to aglaithioduline in Tanimoto coefficient-based analyses, the target compound’s sulfonyl-azetidine group may alter binding kinetics to HDAC8 or other epigenetic targets .
Kinase Inhibition Profiles
Benzothiazole derivatives often target tyrosine kinases. For example:
- Phenoxymethybenzoimidazole 9c inhibits VEGFR-2 with an IC₅₀ of 28 nM, attributed to its bromophenyl-thiazole motif. In contrast, the target compound’s oxazole-sulfonyl group may favor interactions with ATP-binding pockets in kinases like EGFR or Aurora B .
Table 2: Reaction Conditions for Key Intermediates
| Compound | Reaction Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Target Compound (Azetidine intermediate) | DCM | Et₃N | 62 |
| Phenoxymethybenzoimidazole 9c | DMF | CuI/PPh₃ | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
